2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-methyl-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
Overview
Description
2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-methyl-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that features a thienopyrimidine core
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing the indole nucleus, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For example, some indole derivatives have been found to inhibit the uptake of certain molecules, such as uridine . This inhibition can lead to changes in cellular function and can have therapeutic effects .
Biochemical Pathways
For example, some indole derivatives have been found to have antiviral activity, suggesting that they may interfere with viral replication pathways . Additionally, some compounds with similar structures have been found to inhibit nucleoside transporters, which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Pharmacokinetics
For example, the presence of a halogen substitute in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on certain transporters .
Result of Action
For example, some indole derivatives have been found to have antiviral activity, suggesting that they may inhibit viral replication . Additionally, some compounds with similar structures have been found to inhibit nucleoside transporters, which could lead to changes in cellular function .
Biochemical Analysis
Biochemical Properties
The compound is known to interact with equilibrative nucleoside transporters (ENTs), which play a crucial role in nucleotide synthesis and chemotherapy . It has been shown to inhibit the transport of uridine and adenosine through both ENT1 and ENT2 in a concentration-dependent manner . The compound’s interaction with these transporters could influence various biochemical reactions within the cell.
Cellular Effects
The compound’s interaction with ENTs can have significant effects on cellular processes. By inhibiting the transport of nucleosides, it can potentially disrupt nucleotide synthesis and other metabolic processes dependent on these molecules. This could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level through its interaction with ENTs. It inhibits the transport of uridine and adenosine through these transporters in an irreversible and non-competitive manner . This suggests that the compound binds to a site on the transporter that is distinct from the nucleoside binding site, altering the transporter’s function without directly competing with the nucleoside substrate.
Temporal Effects in Laboratory Settings
The compound’s effects on ENT function are not transient; once bound, the compound cannot be displaced with excess washing, indicating a long-lasting effect This suggests that the compound could have long-term effects on cellular function in both in vitro and in vivo studies
Transport and Distribution
The compound’s interaction with ENTs also suggests a role in its own transport and distribution within cells. ENTs could potentially transport the compound into cells, influencing its localization or accumulation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-methyl-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thienopyrimidine ring.
Introduction of the Piperazine Moiety: The piperazine ring, substituted with a 4-fluorophenyl group, is introduced through nucleophilic substitution reactions.
Attachment of the Sulfanyl Group: The sulfanyl group is attached to the core structure via a thiol-ene reaction or similar methodologies.
Final Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxoethyl group can be reduced to the corresponding alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitrating agents, halogens, or sulfonating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the context of its interactions with specific receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Another compound featuring a piperazine ring with a fluorophenyl substitution.
1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxyphenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Similar in structure but with different substituents.
Uniqueness
The uniqueness of 2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-methyl-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one lies in its specific combination of functional groups and the thienopyrimidine core, which may confer unique biological activities not seen in other similar compounds.
Properties
IUPAC Name |
2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-3-methyl-7-phenylthieno[3,2-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O2S2/c1-28-24(32)23-22(20(15-33-23)17-5-3-2-4-6-17)27-25(28)34-16-21(31)30-13-11-29(12-14-30)19-9-7-18(26)8-10-19/h2-10,15H,11-14,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVWPEYEKCYRMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)N4CCN(CC4)C5=CC=C(C=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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